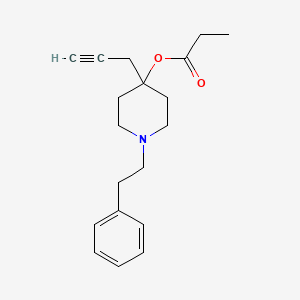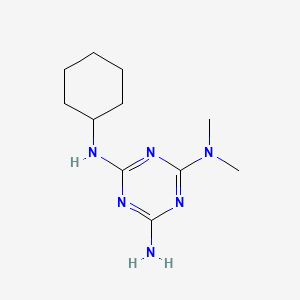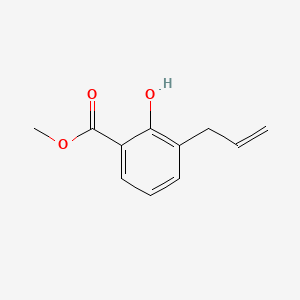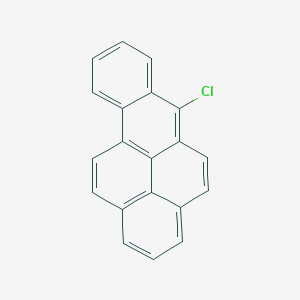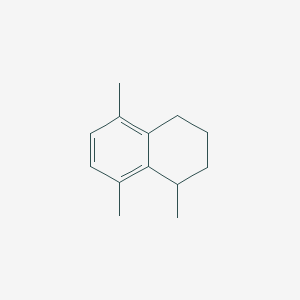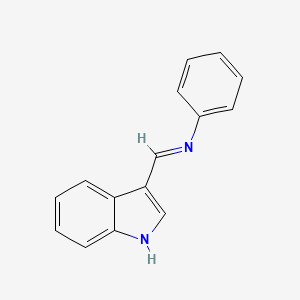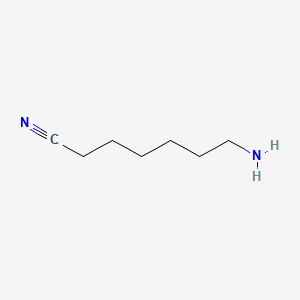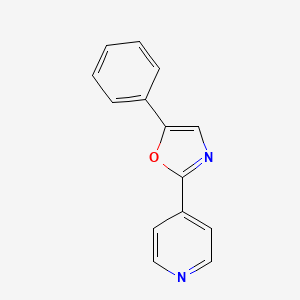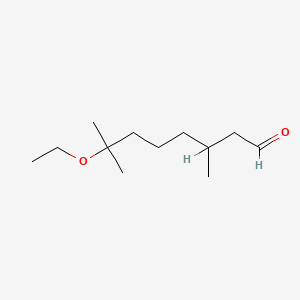
Mercury gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury gluconate appears as a white powder. Toxic by inhalation and by ingestion.
Wissenschaftliche Forschungsanwendungen
Binuclear Mercury(I) Complex with D-Gluconic Acid
Mercury(II) oxide reacted with D-gluconic acid resulted in a mercury complex, Hg2(C6H11O7)2. This complex, studied via various spectroscopic and analytical methods, demonstrated a chelate structure with each mercury atom connected to two oxygen atoms. This research is significant in studying mercury detoxification and the application of gluconate ions in reducing mercury toxicity (Konkina, Ivanov, & Murinov, 2019).
Antioxidant Responses and Bioaccumulation under Mercury Exposure
In a study on freshwater teleost Ictalurus melas, different concentrations of Hg(2+) showed higher mercury concentrations in gills and kidneys, followed by the liver and muscle. This research is crucial in understanding the bioaccumulative effects of mercury and its impact on aquatic life (Elia et al., 2003).
Environmental Pollution and Mercury Amalgamation
A study focused on the environmental impacts of mercury used in gold amalgamation, emphasizing the need for alternative treatments to reduce the use of mercury and cyanide in mining (Cruz & Vega, 2021).
Mercury Removal Technology
Research at the National Energy Technology Laboratory explored novel sorbents and techniques for mercury removal from flue gas. This study is significant for environmental pollution control and mercury waste management (O'dowd, Hargis, Granite, & Pennline, 2004).
Electrochemical Detection of Mercury
A study demonstrated that gold nanoparticles (Au NPs) modified surfaces provide higher sensitivity for detecting mercury in water, crucial for environmental monitoring and public health safety (Ratner & Mandler, 2015).
Novel Biomarkers for Mercury-Induced Autoimmune Dysfunction
This research identified novel serum biomarkers for mercury-induced immunotoxicity, particularly significant in understanding mercury's immunological impacts on human health (Motts, Shirley, Silbergeld, & Nyland, 2014).
Adsorption of Mercury by Biopolymers
A study on the adsorption of mercury(II) by poly(gamma-glutamic acid) indicated a potential for using biopolymers in mercury detoxification processes, relevant for environmental cleanup efforts (Inbaraj et al., 2009).
Eigenschaften
CAS-Nummer |
63937-14-4 |
|---|---|
Produktname |
Mercury gluconate |
Molekularformel |
C6H11HgO7 |
Molekulargewicht |
395.74 g/mol |
IUPAC-Name |
mercury(1+);2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Hg/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
AEKAZOFCTWJJCL-UHFFFAOYSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Hg+] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Hg+] |
Andere CAS-Nummern |
63937-14-4 |
Physikalische Beschreibung |
Mercury gluconate appears as a white powder. Toxic by inhalation and by ingestion. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



